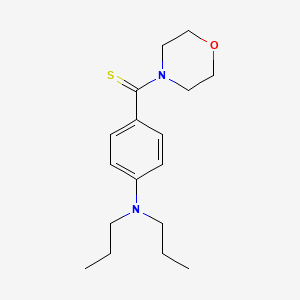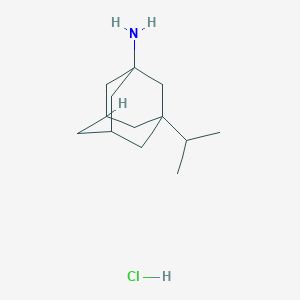![molecular formula C15H11Cl2NO3S B2715511 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid CAS No. 404366-61-6](/img/structure/B2715511.png)
4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid is an organic compound that features a benzoic acid core substituted with chloro, sulfanyl, and acetamido groups
作用機序
Target of Action
The primary target of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid is the Transient receptor potential melastatin member 4 (TRPM4) .
Mode of Action
This compound: acts as a potent and selective inhibitor of TRPM4 . It inhibits the currents mediated by TRPM4, thereby affecting the ion transport across the cell membrane .
Biochemical Pathways
The inhibition of TRPM4 by This compound affects the calcium signaling pathways in the cell . As TRPM4 is involved in the regulation of calcium homeostasis, its inhibition can have downstream effects on various cellular processes that are regulated by calcium ions .
Pharmacokinetics
The pharmacokinetic properties of This compound As a small molecule, it is expected to have good bioavailability and can penetrate cells to exert its inhibitory effect on trpm4 .
Result of Action
The inhibition of TRPM4 by This compound results in the modulation of calcium signaling within the cell . This can affect various cellular processes, including cell proliferation, migration, and apoptosis .
Action Environment
The action of This compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which can in turn influence its ability to cross cell membranes and its interaction with the target . Furthermore, the presence of other ions in the environment can also affect the activity of TRPM4 and the inhibitory action of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid typically involves multi-step organic reactions One common method starts with the chlorination of benzoic acid to introduce the chloro substituentThe final step involves the acylation of the amine group to form the acetamido linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
化学反応の分析
Types of Reactions
4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid: Similar in structure but with different substituents.
4-Chloro-2-methylbenzoic acid: Shares the chloro and benzoic acid core but differs in the methyl group substitution.
This compound: Another similar compound with variations in the acetamido group.
Uniqueness
This compound is unique due to its specific combination of chloro, sulfanyl, and acetamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development .
特性
IUPAC Name |
4-chloro-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3S/c16-9-1-4-11(5-2-9)22-8-14(19)18-13-7-10(17)3-6-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRJYLRVPKTDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
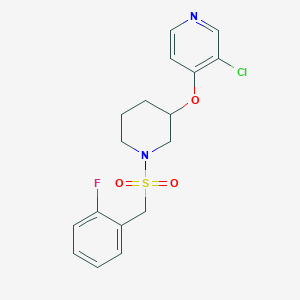
![1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2715432.png)
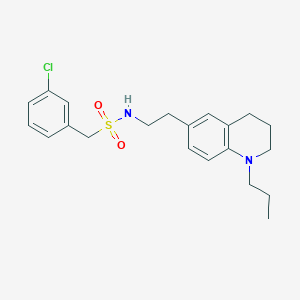
![2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2715434.png)
![Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2715438.png)
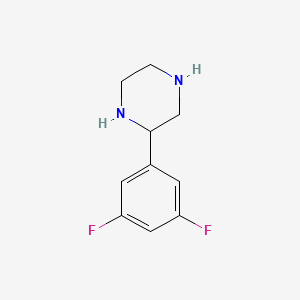
![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2715440.png)
![1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2715442.png)
![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/new.no-structure.jpg)
![3-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2715446.png)
![2-(4-chlorophenoxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2715448.png)

